molecular formula C33H38N4O6 B1235892 Mesobiliverdin IX CAS No. 493-88-9

Mesobiliverdin IX

Cat. No.: B1235892
CAS No.: 493-88-9
M. Wt: 586.7 g/mol
InChI Key: CXSWQQWXIGDYEY-NSQVQWHSSA-N
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Description

Mesobiliverdin IX is a bile pigment derived from the degradation of heme, a component of hemoglobin It is structurally similar to biliverdin IX, with the primary difference being the substitution of ethyl groups for vinyl groups at specific positions on the tetrapyrrole ring

Mechanism of Action

Target of Action

The primary target of Mesobiliverdin IX is human NADPH biliverdin reductase . This enzyme plays a crucial role in the heme degradation pathway, which is associated with erythrocyte and hemoglobin turnover .

Mode of Action

This compound acts as a substrate for human NADPH biliverdin reductase . This interaction leads to changes in the enzyme’s activity, which can have downstream effects on various biological processes .

Biochemical Pathways

The interaction of this compound with its target enzyme is part of the heme degradation pathway . This pathway is responsible for the turnover of erythrocytes and hemoglobin . This compound’s action can influence multiple downstream pathways related to cell survival and stress responses .

Pharmacokinetics

It’s known that the compound can be synthesized from phycocyanobilin derived from cyanobacteria .

Result of Action

One of the most notable effects of this compound’s action is its ability to enhance rat pancreatic islet yield . When infused into excised Lewis rat pancreata, this compound led to an increase in islet equivalents, indicating a high degree of viability . Furthermore, when these islets were transplanted into livers of streptozotocin-induced diabetic rats, they were capable of lowering non-fasting blood glucose levels in a significant percentage of the recipients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s production and function can be affected by the presence of other compounds, such as biliverdin IXα-HCl . .

Biochemical Analysis

Biochemical Properties

Mesobiliverdin IX plays a crucial role in biochemical reactions, particularly in the heme degradation pathway. It is produced by the action of heme oxygenase on heme, resulting in the formation of biliverdin IX, which is subsequently reduced to this compound by biliverdin reductase. This compound interacts with various enzymes and proteins, including biliverdin reductase and NADPH, facilitating the conversion of biliverdin to bilirubin. The interactions are primarily hydrophobic, allowing for efficient binding and catalysis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to enhance the yield and function of pancreatic islets in rats, indicating its potential in improving insulin function and reversing diabetes . Additionally, this compound exhibits anti-inflammatory properties by suppressing cellular inflammatory responses in pancreatic tissues and Chinese Hamster Ovarian cells under oxidative stress . It influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytoprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biliverdin reductase, facilitating the reduction of biliverdin to bilirubin. This interaction involves hydrophobic binding sites and direct hydride transfer from NADPH . This compound also modulates gene expression and enzyme activity, contributing to its anti-inflammatory and cytoprotective properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is relatively stable under controlled conditions but can degrade under prolonged exposure to light and oxygen. Long-term studies have shown that this compound maintains its cytoprotective effects in vitro and in vivo, with consistent anti-inflammatory and insulin-enhancing properties observed over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it enhances pancreatic islet yield and function without significant adverse effects . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in the heme degradation pathway, where it is produced from biliverdin by biliverdin reductase. It interacts with enzymes such as heme oxygenase and NADPH biliverdin reductase, playing a role in the conversion of heme to bilirubin . This pathway is crucial for the clearance of heme and the prevention of oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is transported out of the fetal liver and into bile and the lumen of the fetal intestine, facilitating the clearance of potentially neurotoxic tetrapyrroles . Its localization and accumulation are influenced by its hydrophobic nature and binding affinity to transport proteins.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . This localization is essential for its role in heme degradation and cytoprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesobiliverdin IX can be synthesized from phycocyanobilin, a pigment found in cyanobacteria. The synthesis involves reacting phycocyanobilin with an amphoteric compound in a solvent, followed by chromatographic and spectroscopic methods to confirm the identity and purity of the product .

Industrial Production Methods: The production of this compound is scalable and uses cyanobacteria as a non-animal source feedstock. This method is advantageous due to the abundance and renewable nature of cyanobacteria .

Chemical Reactions Analysis

Types of Reactions: Mesobiliverdin IX undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: NADPH biliverdin reductase and NADPH as a cofactor.

    Oxidation: Superoxide anions in a basic medium.

Major Products:

Comparison with Similar Compounds

    Biliverdin IX: Shares structural similarities with mesobiliverdin IX but has vinyl groups instead of ethyl groups.

    Bilirubin IX: The reduced form of biliverdin IX and this compound, known for its antioxidant properties.

Uniqueness: this compound is unique due to its ethyl group substitutions, which confer distinct chemical properties and biological activities compared to biliverdin IX. Its ability to enhance pancreatic islet yield and function sets it apart from other bile pigments .

Properties

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSWQQWXIGDYEY-NSQVQWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)/N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-88-9
Record name Mesobiliverdin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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